molecular formula C20H30ClN5O3 B585387 Urapidil-d4 Hydrochloride CAS No. 1794979-63-7

Urapidil-d4 Hydrochloride

カタログ番号: B585387
CAS番号: 1794979-63-7
分子量: 427.966
InChIキー: KTMLZVUAXJERAT-ZYMFQSNRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Urapidil-d4 Hydrochloride is a deuterated form of Urapidil, a sympatholytic antihypertensive drug. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Urapidil. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Urapidil-d4 Hydrochloride involves the incorporation of deuterium atoms into the Urapidil molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Urapidil can also introduce deuterium atoms into the final product.

Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:

    Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.

    Optimization of Reaction Conditions: Adjusting reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity this compound.

Types of Reactions:

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: In substitution reactions, one functional group in this compound is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

Urapidil-d4 Hydrochloride has several applications in scientific research, including:

    Pharmacokinetic Studies: The deuterated form allows researchers to trace the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: By studying the metabolism of this compound, researchers can identify metabolic pathways and potential metabolites.

    Drug Interaction Studies: this compound can be used to investigate interactions with other drugs, helping to understand potential synergistic or antagonistic effects.

    Biological Research: The compound is used in studies related to hypertension, cardiovascular diseases, and central nervous system disorders.

作用機序

Urapidil-d4 Hydrochloride exerts its effects through both central and peripheral mechanisms:

    Peripheral Mechanism: It predominantly blocks postsynaptic alpha-1 adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines, leading to vasodilation and reduced blood pressure.

    Central Mechanism: this compound also stimulates serotonin 5-HT1A receptors in the central nervous system, modulating the activity of cerebral centers that control the circulatory system.

類似化合物との比較

    Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.

    Terazosin: Similar to prazosin, it is used for hypertension and benign prostatic hyperplasia.

    Doxazosin: An alpha-1 blocker used for hypertension and urinary retention associated with benign prostatic hyperplasia.

Uniqueness of Urapidil-d4 Hydrochloride:

    Dual Mechanism: Unlike other alpha-1 blockers, this compound has a dual mechanism of action, involving both peripheral and central effects.

    Deuterated Form: The presence of deuterium atoms allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties.

特性

CAS番号

1794979-63-7

分子式

C20H30ClN5O3

分子量

427.966

IUPAC名

1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2;

InChIキー

KTMLZVUAXJERAT-ZYMFQSNRSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl

同義語

6-[[3-[4-(2-Methoxyphenyl)-1-(piperazinyl-d4)]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。